Tenofovir Disoproxil Fumarate IP Impurity E

Description

Properties

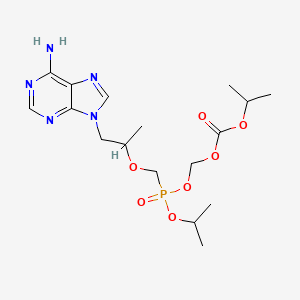

Molecular Formula |

C17H28N5O7P |

|---|---|

Molecular Weight |

445.4 g/mol |

IUPAC Name |

[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-propan-2-yloxyphosphoryl]oxymethyl propan-2-yl carbonate |

InChI |

InChI=1S/C17H28N5O7P/c1-11(2)28-17(23)25-9-27-30(24,29-12(3)4)10-26-13(5)6-22-8-21-14-15(18)19-7-20-16(14)22/h7-8,11-13H,6,9-10H2,1-5H3,(H2,18,19,20) |

InChI Key |

IHJDJJPKNNEZLC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Impurity E Formation via Fumaric Acid Salt Formation

One approach to preparing Tenofovir Disoproxil Fumarate and its related impurities, including Impurity E, involves the salt formation of Tenofovir disoproxil with fumaric acid under various solvent conditions. According to a patent (EP2860185A1), multiple methods (A to E) were developed to obtain high-purity Tenofovir disoproxil fumarate, which inherently includes control of impurities such as Impurity E.

- Method E specifically involves dissolving oily crude Tenofovir disoproxil (1.5 g, 75% purity by HPLC) in a 1:1 mixture of isopropanol and toluene (3.75 mL).

- A stoichiometric equivalent of fumaric acid is added, and the mixture is heated to 60°C for 10 minutes.

- After cooling to room temperature and stirring until precipitation, the mixture is diluted with 5 mL of the same solvent mixture.

- The suspension is filtered and washed with 5 mL of isopropanol/toluene (1:1).

- This method yields the product in 43% yield with purity >95%.

- Additional washing improves purity but reduces yield.

This method highlights the importance of solvent choice and temperature control in obtaining impurity-controlled Tenofovir disoproxil fumarate salts.

Synthesis of Impurity E via Paraformaldehyde Reaction

A Chinese patent (CN106699813A) describes a method to prepare Tenofovir disoproxil fumarate impurities, including Impurity E, through a reaction of Tenofovir disoproxil fumarate with paraformaldehyde in acetonitrile solvent under controlled conditions:

- Tenofovir disoproxil fumarate (2 g, 3.85 mmol) is dissolved in 50 mL acetonitrile.

- Paraformaldehyde (0.052 g, 0.578 mmol) and formic acid (0.018 g, 0.385 mmol) are added.

- The mixture is heated under nitrogen protection at 50–70°C for 2–3 hours.

- After reaction completion, the solution is cooled, poured into water, and extracted with ethyl acetate.

- The organic layer is dried and concentrated under reduced pressure to yield a crude product.

- Purification by column chromatography (ethyl acetate/methanol 20:1 v/v) affords Impurity E as a transparent liquid (0.43 g).

Analytical characterization by ^1H-NMR and mass spectrometry confirms the structure of the impurity.

Two-Step Esterification and Condensation Method

Another synthesis route for Tenofovir disoproxil fumarate impurities, including Impurity E, involves a two-step process using esterification and condensation reactions, as detailed in patent CN110372750B:

Step 1: Esterification

- Starting with (R)-((1-(6-amino-9H-purine-9-yl)propyl-2-yl)oxy)methyl phosphonic acid (T-A), N-Diisopropylethylamine (DIPEA), and 1-(3-dimethylaminopropyl)-3-ethyl carbodiimide hydrochloride (EDC.HCl) in isopropanol.

- Reaction at 0–5°C under nitrogen for 12 hours.

- Post-reaction workup involves extraction, pH adjustment, crystallization at 0–5°C, filtration, and drying to obtain intermediate T-B with >92% purity and ~82% yield.

Step 2: Condensation

- Intermediate T-B undergoes further reaction to form the impurity (T-C), which corresponds to Impurity E.

- The process avoids harsh conditions, reduces byproducts, and enhances purity and yield (>75% yield, >98% purity).

Comparative Data Table of Preparation Methods

Analytical and Research Results

- Purity Assessment: High-performance liquid chromatography (HPLC) is the primary analytical method used to assess purity, consistently showing >95% purity for salt formation methods and >98% for the two-step synthetic method.

- Structural Characterization: Nuclear magnetic resonance (^1H-NMR) and mass spectrometry (MS) confirm the identity of Impurity E. For example, ^1H-NMR signals include multiplets and doublets corresponding to the protons in the impurity structure, and MS confirms the molecular ion peak (e.g., m/z 1073.9 [M+Na]^+).

- Yield Optimization: Solvent choice and reaction conditions significantly affect yield and purity. For instance, cyclohexane and isobutyl acetate as solvents in salt formation methods yield higher product amounts compared to isopropanol/toluene mixtures.

- Environmental and Operational Advantages: The two-step esterification and condensation method reduces waste, avoids harsh reagents, and simplifies purification, making it suitable for scalable production of impurity reference standards.

Chemical Reactions Analysis

Types of Reactions

Mono-POC Isopropyl Tenofovir undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Mono-POC Isopropyl Tenofovir has several scientific research applications:

Chemistry: It is used as a reference standard in synthetic chemistry and nucleoside chemistry.

Biology: The compound is studied for its biological activity and potential therapeutic applications.

Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The mechanism of action of Mono-POC Isopropyl Tenofovir involves its conversion into the active form, tenofovir diphosphate, within the body. Tenofovir diphosphate inhibits the viral reverse transcriptase enzyme, preventing the replication of viral DNA. This action is crucial in managing HIV and hepatitis B infections . The molecular targets include the viral reverse transcriptase enzyme and the pathways involved in viral DNA synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Tenofovir Disoproxil Fumarate IP Impurity E with key structurally related impurities and analogs:

Key Findings:

Structural Differences: Impurity E and other TDF impurities primarily differ in esterification (e.g., monoester vs. diester in Impurity A vs. TDF) or stereochemistry (e.g., Impurity G’s (S)-isomer configuration) .

Analytical Challenges :

- Impurity separation requires high-resolution techniques like RP-HPLC with DAD detection or LC-MS due to similar polarity among analogs . For example, Impurity G’s retention time (2.30 min) closely overlaps with TDF (2.27 min), necessitating optimized mobile phases .

- Spectrophotometric methods (e.g., UV at 260 nm) are cost-effective but lack specificity for isomer discrimination .

Safety and Regulatory Limits: Impurity E, like other TDF-related impurities, is subject to ICH guidelines (Q3B), with thresholds typically ≤0.15% for unidentified impurities . Degradation impurities (e.g., oxidized forms) may exhibit cytotoxicity; mitochondrial toxicity assessments are critical, as seen with tenofovir’s parent compound .

Clinical Impact: While TDF impurities lack therapeutic activity, their accumulation correlates with renal toxicity (e.g., tubular dysfunction observed with tenofovir ). TAF’s cleaner impurity profile reduces such risks .

Research and Regulatory Considerations

- Synthesis Control : Impurity E mitigation requires precise esterification conditions to prevent incomplete prodrug formation .

- Stability Studies : Forced degradation (e.g., heat, humidity) identifies Impurity E’s formation pathways, guiding packaging and storage protocols .

- Pharmacopeial Standards : The Indian Pharmacopoeia (IP) mandates impurity profiling for TDF, including E, using validated HPLC methods .

Biological Activity

Tenofovir Disoproxil Fumarate (TDF) is a nucleotide reverse transcriptase inhibitor widely used in the treatment of HIV and hepatitis B virus (HBV) infections. However, the presence of impurities, including Tenofovir Disoproxil Fumarate IP Impurity E, raises concerns regarding their biological activity and potential toxicity. This article delves into the biological activity of this impurity, supported by research findings, data tables, and case studies.

Overview of Tenofovir Disoproxil Fumarate

TDF is a prodrug that is converted to its active form, tenofovir diphosphate (TFV-DP), within cells. TFV-DP acts as a competitive inhibitor of viral polymerases, thereby inhibiting the replication of HIV and HBV . The pharmacokinetics of TDF show that it has a long intracellular half-life and is effective at low concentrations against viral targets .

Impurity E: Structure and Identification

This compound has been identified through advanced analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). The structural characteristics and specific molecular formula of this impurity contribute to its biological activity profile.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant biological activity. For instance, one study showed that this impurity had a higher uptake in renal cells compared to TDF itself, indicating potential nephrotoxic effects . The cytotoxicity assays revealed that impurity E was more cytotoxic than TDF, raising concerns about its impact on renal health in patients undergoing treatment with TDF .

The biological activity of this compound is primarily mediated through its interaction with human renal organic anion transporter 1 (hOAT1). This transporter plays a crucial role in the renal handling of tenofovir and its impurities. Increased uptake through hOAT1 may lead to higher intracellular concentrations of the impurity, exacerbating nephrotoxic effects observed in some patients .

Renal Toxicity Observations

Several clinical observations have linked the administration of TDF with acute renal failure. A subset of patients treated with TDF experienced significant renal impairment, which was hypothesized to be associated with the accumulation of impurities like this compound. Monitoring renal function in these patients has become essential to mitigate risks associated with nephrotoxicity .

Data Tables

| Parameter | Tenofovir Disoproxil Fumarate | Impurity E |

|---|---|---|

| Uptake in Renal Cells | Moderate | High |

| Cytotoxicity | Low | High |

| IC50 Against HBV | 1.1 µM | Not established |

| Half-life in Cells | 95 hours | Not specified |

Q & A

Q. How is Tenofovir Disoproxil Fumarate IP Impurity E identified and characterized in pharmaceutical formulations?

Impurity E (CAS 1244022-56-7) is identified using chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is employed for preliminary separation and quantification . Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for structural elucidation, particularly to distinguish stereoisomers or degradation byproducts . For example, HRMS can confirm the molecular formula (C14H22N5O7P) and fragmentation patterns, while NMR resolves positional isomers by analyzing proton and carbon shifts .

Q. What analytical methods are recommended for quantifying Impurity E in Tenofovir Disoproxil Fumarate?

Validated reverse-phase HPLC methods with UV detection (e.g., 260 nm for nucleotide analogs) are standard for quantification. A typical method uses a C18 column, gradient elution with phosphate buffer/acetonitrile, and a retention time of ~12–15 minutes for Impurity E . For higher sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., deuterated tenofovir) ensures accuracy in complex matrices, achieving limits of detection (LOD) <0.05% . Method validation should follow ICH Q2(R1) guidelines, including specificity, linearity (R² >0.99), and precision (%RSD <2.0) .

Advanced Research Questions

Q. What experimental approaches elucidate the formation mechanisms of Impurity E during API synthesis?

Impurity E arises during the esterification or fumarate salt formation steps of Tenofovir Disoproxil Fumarate (TDF) synthesis. Mechanistic studies involve:

- Forced degradation studies : Exposing TDF to acidic/alkaline hydrolysis, oxidation (H2O2), and thermal stress (40–60°C) to replicate impurity formation pathways .

- Synthetic trapping : Introducing isotopically labeled precursors (e.g., ¹³C-isopropoxycarbonyl groups) to track intermediates via LC-MS .

- Computational modeling : Density functional theory (DFT) predicts energy barriers for phosphonate ester hydrolysis or isomerization, explaining preferential formation of Impurity E over other byproducts .

Q. How do storage conditions affect Impurity E stability, and how should conflicting stability data be resolved?

Impurity E levels increase under high humidity (75% RH) and elevated temperatures (40°C), as observed in accelerated stability studies . Conflicting data (e.g., variability in impurity spikes between batches) require:

- Replicate testing : Analyze ≥3 batches under identical ICH storage conditions (25°C/60% RH, 40°C/75% RH) .

- Root-cause analysis : Investigate excipient interactions (e.g., lactose-mediated Maillard reactions) using differential scanning calorimetry (DSC) .

- Quality assurance (QA) protocols : Randomly test 10% of stored specimens via independent labs to verify reproducibility, as mandated in clinical trial frameworks .

Q. What advanced techniques validate the absence of genotoxic risks in Impurity E?

While Impurity E’s genotoxicity is not explicitly documented, a tiered approach is recommended:

- In silico assessment : Use software (e.g., DEREK Nexus) to predict structural alerts for DNA reactivity .

- Ames test : Conduct bacterial reverse mutation assays with S. typhimurium strains TA98/TA100, spiking Impurity E at 0.1–500 μg/plate .

- Micronucleus assay : Evaluate chromosomal damage in human peripheral blood lymphocytes (PBLs) at concentrations up to 10 mM .

Data Contradiction Analysis

Q. How should researchers address discrepancies in impurity quantification across laboratories?

Discrepancies often stem from method variability (e.g., column chemistry, detector sensitivity). Mitigation strategies include:

- Interlaboratory harmonization : Share reference standards (e.g., USP Tenofovir Disoproxil Fumarate RS) and validate cross-lab protocols .

- Blinded reanalysis : Have a third-party lab re-test samples using orthogonal methods (e.g., HPLC vs. UPLC) .

- Statistical reconciliation : Apply multivariate analysis (e.g., ANOVA) to identify outliers and standardize acceptance criteria (% impurity ±2σ of mean) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.